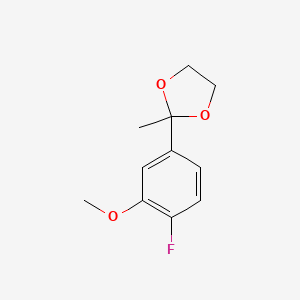
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: 4-Fluoro-3-methoxybenzoic acid
Reduction: 2-Methyl-1,3-dioxolane
Substitution: 4-Amino-3-methoxyphenyl-2-methyl-1,3-dioxolane
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The methoxy group can participate in electron-donating interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Chloro-3-methoxyphenylboronic acid
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is unique due to the presence of both a fluorine atom and a dioxolane ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane is a compound of interest in medicinal chemistry due to its unique structural features, which include a dioxolane ring and a fluorinated aromatic substituent. This compound has garnered attention for its potential biological activities, particularly in drug design and development.
- Molecular Formula : C11H13FO3
- Molecular Weight : 212.22 g/mol
- CAS Number : 2432848-80-9
The presence of fluorine in the structure is notable as it often enhances the biological activity of compounds by improving their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. The incorporation of fluorinated aromatic systems typically leads to enhanced biological effects compared to non-fluorinated counterparts. Below are key findings related to the biological activity of this compound:
Antiparasitic Activity
Studies have shown that compounds with similar structural motifs can exhibit significant antiparasitic activity. For instance, modifications in the dioxolane framework have been associated with improved efficacy against malaria parasites by targeting specific enzymes involved in parasite survival .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating diseases where modulation of enzyme activity is crucial. The compound's ability to interact with biological targets can lead to inhibition or activation of specific pathways, thereby influencing disease progression .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Dihydroquinazolinone Derivatives : A study on derivatives targeting PfATP4 showed that structural modifications significantly affected both metabolic stability and aqueous solubility, impacting overall efficacy in vivo .
- Fluorinated Compounds : Research has demonstrated that fluorinated analogs often possess enhanced potency and selectivity against specific biological targets compared to their non-fluorinated counterparts. This trend is consistent across various classes of pharmaceuticals, including those targeting parasitic infections .
Comparative Analysis
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | Structure | Lacks fluorine but retains methoxy; different activity profile | Moderate |
| 1,3-Dioxolane Derivatives | Structure | General class known for diverse reactivity | Varied |
| Fluorinated Aromatic Compounds | Structure | Enhanced biological activity; used extensively in drug design | High |
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13FO3/c1-11(14-5-6-15-11)8-3-4-9(12)10(7-8)13-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
FMRZLBQOBPMQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















